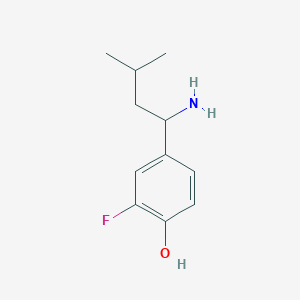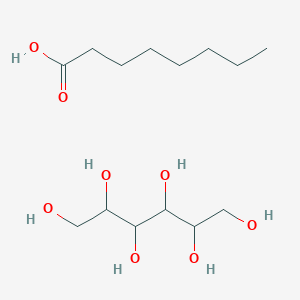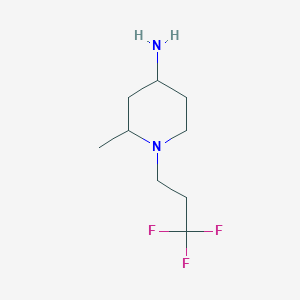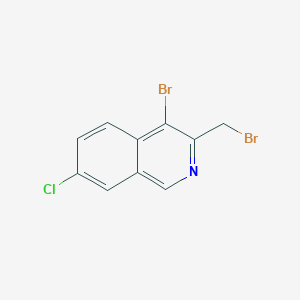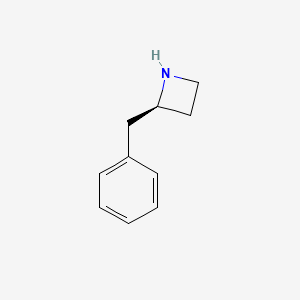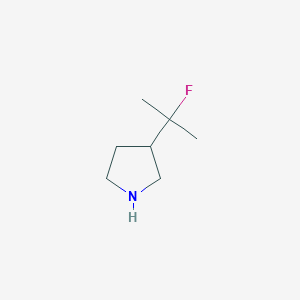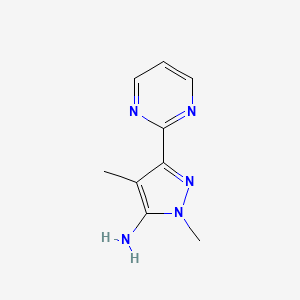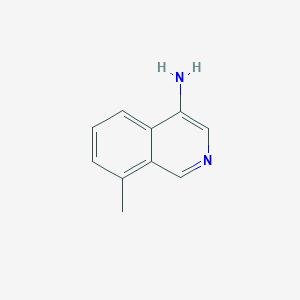
8-Methylisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylisoquinolin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound’s structure consists of an isoquinoline ring with a methyl group at the 8th position and an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to facilitate the cyclization process. The use of palladium, copper, and ruthenium catalysts has been reported to yield high purity products with minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Silver catalysts and acetylenedicarboxylate derivatives are commonly used.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinolinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
Wissenschaftliche Forschungsanwendungen
8-Methylisoquinolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methylisoquinolin-4-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the amine group allows it to form hydrogen bonds and interact with biological macromolecules . The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Similar in structure but with an amino group at the 8th position instead of a methyl group.
1-Methylisoquinolin-4-amine: Similar but with the methyl group at the 1st position.
Quinolin-8-amine: An isomer with the amine group at the 8th position.
Uniqueness: 8-Methylisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
8-methylisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,11H2,1H3 |
InChI-Schlüssel |
QSOCQXFOZYRZQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=NC=C(C2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


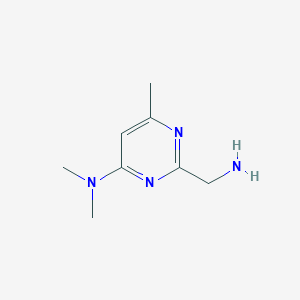
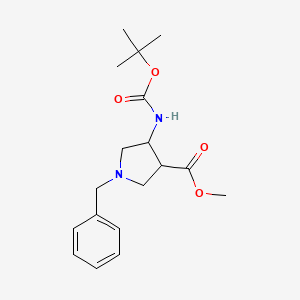
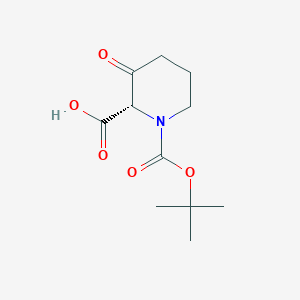
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)

